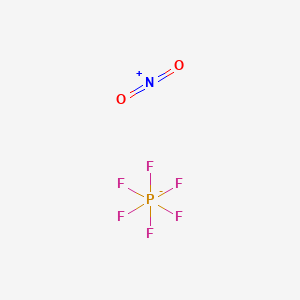

Nitronium hexafluorophosphate

描述

BenchChem offers high-quality Nitronium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitronium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

nitronium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWZKTLGZWTYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)=O.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940840 | |

| Record name | Dioxoammonium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19200-21-6 | |

| Record name | Phosphate(1-), hexafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxoammonium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitryl hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

nitronium hexafluorophosphate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Nitronium Hexafluorophosphate

Introduction: The Power of the Nitronium Ion

Nitronium hexafluorophosphate (NO₂PF₆) is a powerful nitrating agent, valued in both research and industrial settings for its ability to introduce the nitro group (-NO₂) into a wide range of organic molecules.[1][2] Unlike traditional nitrating mixtures, such as nitric and sulfuric acids, NO₂PF₆ is a solid salt composed of the highly reactive nitronium cation (NO₂⁺) and the stable, non-coordinating hexafluorophosphate anion (PF₆⁻). This composition allows for nitrations to be carried out under anhydrous conditions, offering unique selectivity and reactivity, particularly for sensitive substrates or when precise control is required.[3]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, handling, and characterization of nitronium hexafluorophosphate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deep understanding of the causality behind experimental choices.

PART 1: Synthesis of Nitronium Hexafluorophosphate

The most direct and common synthesis of nitronium hexafluorophosphate involves the reaction between a potent Lewis acid, phosphorus pentafluoride (PF₅), and a strong nitrating precursor like fuming nitric acid or a solution of nitric acid in anhydrous hydrogen fluoride.[4][5]

Core Reaction Mechanism

The synthesis hinges on the potent Lewis acidity of phosphorus pentafluoride. PF₅ readily abstracts a fluoride ion or an oxygen-containing species from the reaction medium to form the thermodynamically stable, octahedral hexafluorophosphate anion (PF₆⁻). In the presence of nitric acid, this process facilitates the formation of the highly electrophilic nitronium cation (NO₂⁺).

The overall reaction can be summarized as: PF₅ + HNO₃ → [NO₂]⁺[PF₆]⁻ + HF

This process is typically conducted in a medium of anhydrous hydrogen fluoride (AHF) or with fuming nitric acid to ensure an anhydrous environment, which is critical for preventing the hydrolysis of both the PF₅ reactant and the NO₂PF₆ product.[5]

Caption: Simplified reaction mechanism for NO₂PF₆ formation.

Reagent Overview and Safety Imperatives

The synthesis of nitronium hexafluorophosphate involves extremely hazardous materials that demand rigorous safety protocols. Handling should only be performed by trained personnel in a specialized chemical fume hood or glovebox.

| Reagent | Formula | Key Hazards | Handling Precautions |

| Phosphorus Pentafluoride | PF₅ | Colorless, toxic, corrosive gas.[6][7] Reacts violently with water to produce toxic fumes.[6][8] Fatal if inhaled.[7] | Use in a well-ventilated area or enclosed system.[9] Wear appropriate PPE, including chemical-resistant gloves, clothing, and a full-face respirator if exposure is possible.[9] Cylinders must be handled only by specialists.[6] |

| Anhydrous Hydrogen Fluoride | HF | Colorless, fuming liquid or gas.[10] Extremely corrosive and toxic.[11] Causes severe, painful burns that may not be immediately apparent; penetrates skin to cause deep tissue and bone damage.[10] | Must be handled with extreme care using specialized PPE (e.g., neoprene or nitrile gloves, face shield, acid-resistant suit). An eyewash station and safety shower must be immediately accessible.[12] Keep calcium gluconate gel available as a first aid antidote for skin exposure. |

| Fuming Nitric Acid | HNO₃ | Highly corrosive, strong oxidizer. Causes severe skin and eye burns. Toxic by inhalation. | Handle in a chemical fume hood with appropriate acid-resistant PPE. Keep away from combustible materials. |

| Nitronium Hexafluorophosphate | NO₂PF₆ | Corrosive solid.[13] Causes severe skin burns and eye damage.[13][14] Moisture-sensitive; reacts with water.[15] | Handle in a dry, well-ventilated place, preferably a glovebox.[13][14] Do not breathe dust.[14] Wear protective gloves, clothing, and eye protection.[13] |

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and must be adapted based on a thorough risk assessment for the specific laboratory conditions.

-

Apparatus Setup:

-

Assemble a reaction vessel constructed from a material resistant to anhydrous HF, such as stainless steel or a fluoropolymer (e.g., PFA).

-

Equip the vessel with a mechanical stirrer, a gas inlet tube, a thermocouple for temperature monitoring, and an outlet connected to a scrubber system (e.g., a soda lime or sodium hydroxide solution) to neutralize unreacted PF₅ and HF vapor.

-

Ensure the entire system can be maintained under a dry, inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Execution:

-

In the reaction vessel, place a solution of concentrated nitric acid dissolved in anhydrous hydrogen fluoride.

-

Cool the stirred solution to between -20 °C and 0 °C using a suitable cooling bath (e.g., dry ice/acetone).[5]

-

Slowly bubble gaseous phosphorus pentafluoride (PF₅) through the cooled, vigorously stirred solution. The addition must be slow to control the exothermic reaction and maintain the target temperature.

-

The formation of a white precipitate (nitronium hexafluorophosphate) will be observed.

-

Continue the addition of PF₅ until the reaction is complete, which can be determined by the cessation of precipitate formation or by monitoring the consumption of PF₅.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, stop the flow of PF₅ and purge the system with an inert gas to remove any unreacted reagents.

-

Isolate the solid product under anhydrous conditions. This can be achieved by filtration in a glovebox or by removing the solvent in vacuo.

-

Wash the crude product with a suitable dry, inert solvent, such as dichloromethane (in which NO₂PF₆ is soluble), to remove any adsorbed HF or residual nitric acid, followed by reprecipitation or removal of the solvent under vacuum.[1]

-

Dry the final white crystalline product thoroughly under high vacuum to ensure all volatile impurities are removed. Store the product in a tightly sealed container under an inert atmosphere.

-

Caption: Experimental workflow for the synthesis of NO₂PF₆.

PART 2: Characterization and Validation

Confirming the identity and purity of the synthesized nitronium hexafluorophosphate is crucial. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.

Vibrational Spectroscopy (FT-IR & Raman)

Expertise & Causality: Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and molecular structures. They are particularly well-suited for ionic compounds like NO₂PF₆ because the cation and anion have distinct, characteristic vibrational frequencies. The selection rules for IR (change in dipole moment) and Raman (change in polarizability) are complementary, often allowing for a more complete vibrational assignment.

-

Nitronium Cation (NO₂⁺): This linear O=N=O⁺ ion has a very strong symmetric stretch (ν₁) that is Raman active and appears around 1400 cm⁻¹. Its asymmetric stretch (ν₃) is IR active and is found at a much higher frequency, typically around 2300-2400 cm⁻¹.[16] The appearance of this high-frequency band in the IR spectrum is a strong indicator of the presence of the nitronium ion.

-

Hexafluorophosphate Anion (PF₆⁻): This highly symmetric octahedral anion gives rise to characteristic P-F stretching and bending modes. Strong bands in both IR and Raman spectra are expected in the regions of ~840 cm⁻¹ and ~560 cm⁻¹.

| Ion | Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| NO₂⁺ | Raman | Symmetric Stretch (ν₁) | ~1400 |

| NO₂⁺ | IR | Asymmetric Stretch (ν₃) | ~2360 |

| PF₆⁻ | IR / Raman | P-F Stretches | ~840, ~560 |

Protocol:

-

FT-IR: Under a dry atmosphere (glovebox), prepare a sample as a Nujol mull or a KBr pellet. Acquire the spectrum, paying close attention to the ~2360 cm⁻¹ region.

-

Raman: Load the solid sample into a glass capillary tube and seal it. Acquire the spectrum using an appropriate laser source, looking for the strong band near 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: Multinuclear NMR spectroscopy is an definitive tool for structural elucidation.[17] For NO₂PF₆, ¹⁹F and ³¹P NMR are used to confirm the structure of the PF₆⁻ anion. The coupling patterns (spin-spin splitting) arise from the interaction of neighboring nuclear spins and provide direct evidence of the P-F bonding arrangement.

-

³¹P NMR: The phosphorus-31 nucleus is coupled to six equivalent fluorine-19 nuclei (spin I = 1/2). According to the n+1 rule, this will split the ³¹P signal into a septet (6+1=7).

-

¹⁹F NMR: The six equivalent fluorine-19 nuclei are coupled to a single phosphorus-31 nucleus (spin I = 1/2). This will split the ¹⁹F signal into a doublet (1+1=2).

| Nucleus | Expected Multiplicity | Coupling Partner |

| ³¹P | Septet | 6 equivalent ¹⁹F nuclei |

| ¹⁹F | Doublet | 1 ³¹P nucleus |

Protocol:

-

Under inert conditions, dissolve a sample of the synthesized NO₂PF₆ in a suitable anhydrous, deuterated solvent (e.g., acetonitrile-d₃).

-

Acquire ¹⁹F and ³¹P{¹H} NMR spectra.

-

Confirm the presence of the characteristic septet in the ³¹P spectrum and the doublet in the ¹⁹F spectrum, and measure the P-F coupling constant (JP-F), which should be identical in both spectra.

Thermal Analysis (TGA)

Expertise & Causality: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This is essential for determining the thermal stability and decomposition pathway of NO₂PF₆. The decomposition products can be predicted based on the chemistry of related compounds. For instance, alkali metal hexafluorophosphates are known to decompose by releasing PF₅ gas.[18][19] It is known that NO₂PF₆ can be heated to produce nitryl fluoride (NO₂F) and PF₅.[4]

Decomposition Pathway: [NO₂]⁺[PF₆]⁻(s) → NO₂F(g) + PF₅(g)

Protocol:

-

Place a small, accurately weighed sample of NO₂PF₆ into a TGA crucible (typically alumina or platinum).

-

Heat the sample under a controlled, inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

The resulting TGA curve will show a single, sharp mass loss corresponding to the complete decomposition into gaseous products. The experimental mass loss should be compared to the theoretical mass loss for the proposed decomposition pathway.

Conclusion

The synthesis of nitronium hexafluorophosphate is a process that requires significant expertise in handling highly reactive and hazardous materials. However, by understanding the underlying Lewis acid-base chemistry and adhering to rigorous safety protocols, this valuable nitrating agent can be prepared reliably. The subsequent characterization through a combination of vibrational spectroscopy (IR/Raman), NMR, and thermal analysis provides a robust, self-validating workflow to confirm the identity, structure, and purity of the final product, empowering researchers to use it with confidence in their scientific endeavors.

References

- Nitronium hexafluorophosphate - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- Nitrosonium hexafluorophosphate - SAFETY DATA SHEET. (n.d.). AK Scientific, Inc.

- Key Differences, Uses, and Industry Trends for Hydrogen Fluoride, Anhydrous Hydrogen Fluoride, and Hydrofluoric Acid. (2025). Inhance Technologies.

- What is anhydrous hydrogen fluoride? (2022). Quora.

- Hydrogen Fluoride. (n.d.). PubChem, National Institutes of Health.

- PHOSPHORUS PENTA- FLUORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- HYDROGEN FLUORIDE, ANHYDROUS. (n.d.). CAMEO Chemicals, NOAA.

- SAFETY DATA SHEET - Nitrosonium hexafluorophosphate. (2025). Fisher Scientific.

- Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. (2024). Frontiers.

- Chemical Safety Data Sheet MSDS / SDS - PHOSPHORUS PENTAFLUORIDE. (2025). ChemicalBook.

- PHOSPHORUS PENTAFLUORIDE. (n.d.). CAMEO Chemicals, NOAA.

- Phosphorus Pentafluoride, Compressed. (n.d.). bouling chemical co., limited.

- Process for preparing nitronium hexafluorophosphate and nitryl fluoride. (1963). Google Patents (US3092459A).

- SAFETY DATA SHEET - Nitronium hexafluorophosphate. (2026). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Nitronium tetrafluoroborate. (2025). Sigma-Aldrich.

- Method for the preparation of nitronium salts. (1968). Google Patents (US3403987A).

- Phosphorus pentafluoride. (n.d.). PubChem, National Institutes of Health.

- NITRONIUM HEXAFLUOROPHOSPHATE CAS#: 19200-21-6. (n.d.). ChemicalBook.

- Nitronium hexafluorophosphate, min. 97%. (n.d.). Strem.

- Nitronium hexafluorophosphate. (n.d.). Thermo Fisher Scientific.

- NMR Spectroscopy. (2020). Organic Chemistry Data.

- Kinetics of Thermal Decomposition of Lithium Hexafluorophosphate. (2013). Chinese Journal of Chemical Physics.

- Calorimetric study of thermal decomposition of lithium hexafluorophosphate. (2025). ResearchGate.

- IR spectra of the reaction products of a gas mixture NO₂ + N₂O₄... (n.d.). ResearchGate.

- Raman spectroscopic study of nitronium ion formation in mixtures of nitric acid, sulfuric acid and water. (n.d.). Journal of the Chemical Society, Faraday Transactions.

- Nitration: An Overview of Recent Developments and Processes. (1996). American Chemical Society.

Sources

- 1. NITRONIUM HEXAFLUOROPHOSPHATE CAS#: 19200-21-6 [m.chemicalbook.com]

- 2. Nitronium hexafluorophosphate 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3092459A - Process for preparing nitronium hexafluorophosphate and nitryl fluoride - Google Patents [patents.google.com]

- 5. US3403987A - Method for the preparation of nitronium salts - Google Patents [patents.google.com]

- 6. PHOSPHORUS PENTAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Phosphorus pentafluoride | F5P | CID 24295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Hydrofluoric Acid | HF | CID 14917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. HYDROGEN FLUORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. aksci.com [aksci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.se [fishersci.se]

- 15. strem.com [strem.com]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 19. researchgate.net [researchgate.net]

crystal structure of nitronium hexafluorophosphate

An In-depth Technical Guide to the Crystal Structure of Nitronium Hexafluorophosphate

Executive Summary

Nitronium hexafluorophosphate, [NO₂]⁺[PF₆]⁻, is a powerful nitrating agent utilized in the synthesis of energetic materials and complex organic molecules.[1] Its efficacy is rooted in the high electrophilicity of the nitronium cation ([NO₂]⁺). As a solid, crystalline material, its reactivity, stability, and handling are intrinsically linked to its three-dimensional crystal structure. This guide provides a comprehensive overview of the synthesis, safe handling, and multi-technique approach required for the complete structural elucidation of nitronium hexafluorophosphate. We will delve into the theoretical underpinnings and practical methodologies of vibrational spectroscopy and X-ray diffraction, which together provide a complete picture of both the individual ionic components and their arrangement within the crystal lattice. This document is intended for researchers and professionals in chemistry and materials science who require a deep, practical understanding of this important reagent.

Synthesis and Safe Handling

The preparation and handling of nitronium hexafluorophosphate demand rigorous adherence to safety protocols due to its high reactivity, corrosivity, and moisture sensitivity.

Synthesis Protocol

A common and effective method for synthesizing nitronium hexafluorophosphate involves the reaction of a strong Lewis acid, phosphorus pentafluoride (PF₅), with fuming nitric acid.[2] Another established method involves introducing a fluorine-containing Lewis acid into a solution of nitric acid and substantially anhydrous hydrogen fluoride.[3]

Example Protocol (Conceptual):

-

Step 1: Reaction Setup: In a fume hood, a flask constructed of a resistant material (e.g., Teflon or Kel-F) is charged with cooled, fuming nitric acid. The system must be scrupulously dried and purged with an inert gas like nitrogen or argon.

-

Step 2: Reagent Addition: Gaseous phosphorus pentafluoride (PF₅) is slowly bubbled through the stirred, cold nitric acid solution. The reaction is highly exothermic and requires careful temperature control.

-

Step 3: Precipitation: As the reaction proceeds, white, crystalline nitronium hexafluorophosphate precipitates from the solution.

-

Step 4: Isolation and Purification: The solid product is isolated by filtration in an inert atmosphere (e.g., in a glovebox). It is then washed with a suitable dry, inert solvent to remove residual acid and dried under vacuum.[2]

Causality: The choice of anhydrous reagents and an inert atmosphere is critical. Nitronium hexafluorophosphate is extremely sensitive to moisture, which would lead to its immediate decomposition into nitric acid and hexafluorophosphoric acid, compromising the yield and purity of the final product.[4][5]

Critical Safety Protocols

Nitronium hexafluorophosphate is classified as a corrosive solid that causes severe skin burns and eye damage.[5] Its handling requires a controlled environment and appropriate personal protective equipment (PPE).

-

Handling Environment: All manipulations should be performed in a chemical fume hood or, preferably, a glovebox with a dry, inert atmosphere.[6][7]

-

Personal Protective Equipment (PPE):

-

Storage: The compound must be stored in a tightly closed container, under an inert atmosphere, in a cool, dry, and well-ventilated area designated for corrosive materials.[4][6] Recommended storage temperatures are often refrigerated (2-8 °C).

-

Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] For inhalation, move the individual to fresh air.[6] Do not induce vomiting if ingested. Upon decomposition, hazardous products such as nitrogen oxides (NOx), oxides of phosphorus, and gaseous hydrogen fluoride (HF) can be released.[4][5]

Workflow for Structural Characterization

A multi-technique approach is essential for a comprehensive structural analysis. The workflow confirms the identity of the constituent ions, verifies sample purity, and ultimately determines the three-dimensional arrangement of the ions in the crystal.

Caption: Workflow for the synthesis and structural elucidation of NO₂PF₆.

Analysis of Constituent Ions: Vibrational Spectroscopy

Vibrational spectroscopy (Raman and Infrared) is a powerful, non-destructive technique used to confirm the identity and geometry of the molecular ions within the crystalline solid. The nitronium cation ([NO₂]⁺) and the hexafluorophosphate anion ([PF₆]⁻) have distinct and well-characterized vibrational signatures.

The nitronium ion is isoelectronic with carbon dioxide and thus possesses a linear, symmetric O=N=O structure (D∞h point group).[8] The hexafluorophosphate anion has a regular octahedral geometry (Oh point group).

Experimental Protocol: Raman Spectroscopy

-

Step 1: Sample Preparation: A small amount of the crystalline NO₂PF₆ powder is placed into a glass capillary tube or onto a microscope slide. Due to its hygroscopic nature, the sample must be protected from atmospheric moisture.[9]

-

Step 2: Instrument Setup: The sample is placed in the spectrometer's sample compartment. A laser of appropriate wavelength (e.g., 532 nm or 785 nm) is focused on the sample.

-

Step 3: Data Acquisition: The scattered Raman light is collected by the detector. The spectral range covering the expected vibrational modes (typically 400-2500 cm⁻¹) is scanned.

-

Step 4: Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic peaks corresponding to the [NO₂]⁺ and [PF₆]⁻ ions.

Why Raman is Key: The symmetric stretching mode (ν₁) of the linear [NO₂]⁺ ion is Raman-active but IR-inactive.[8] Its detection as a very strong, sharp peak in the Raman spectrum is definitive proof of the nitronium cation's presence.

| Ion | Symmetry | Vibrational Mode | Raman Activity | IR Activity | Approximate Frequency (cm⁻¹) |

| [NO₂]⁺ | D∞h | ν₁ (Symmetric Stretch) | Active | Inactive | ~1400 |

| ν₂ (Bending) | Inactive | Active | ~540 | ||

| ν₃ (Asymmetric Stretch) | Inactive | Active | ~2360 | ||

| [PF₆]⁻ | Oh | ν₁ (A₁g, Symmetric Stretch) | Active | Inactive | ~745 |

| ν₂ (E₉, Bending) | Active | Inactive | ~575 | ||

| ν₅ (F₂₉, Bending) | Active | Inactive | ~470 | ||

| ν₃ (F₁ᵤ, Asymmetric Stretch) | Inactive | Active | ~840 | ||

| ν₄ (F₁ᵤ, Bending) | Inactive | Active | ~560 | ||

| Table 1: Characteristic vibrational modes for nitronium and hexafluorophosphate ions. |

Elucidation of the Crystal Lattice: X-ray Diffraction

While spectroscopy confirms the nature of the building blocks, X-ray diffraction (XRD) reveals how they are arranged in three-dimensional space.[10] It is the definitive method for determining the crystal structure.

Powder X-ray Diffraction (PXRD) for Phase Purity

Before attempting to solve the full structure, PXRD is used as a rapid tool to confirm the crystalline nature and phase purity of the synthesized bulk material. The resulting diffractogram is a unique "fingerprint" of the crystalline solid.[10] Any deviation from a reference pattern or the presence of unexpected peaks would indicate impurities or the existence of different crystal forms (polymorphs).

Single-Crystal X-ray Diffraction (SC-XRD) for Structure Solution

To determine the precise atomic arrangement, a high-quality single crystal is required. SC-XRD analysis provides the unit cell dimensions, crystal system, space group, and the exact coordinates of each atom within the unit cell.[11]

Experimental Protocol: Single-Crystal XRD

-

Step 1: Crystal Growth & Selection: A suitable single crystal of NO₂PF₆ must be grown, typically by slow evaporation of a solvent or slow cooling of a saturated solution in a completely anhydrous environment. A small, well-formed crystal without visible defects is selected under a microscope.

-

Step 2: Mounting: The crystal is mounted on a goniometer head. Due to its sensitivity, this is often done in a cold, dry nitrogen stream.

-

Step 3: Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and a detector collects the diffraction pattern (reflections) at thousands of different orientations.

-

Step 4: Structure Solution and Refinement:

-

Unit Cell Determination: The positions of the reflections are used to determine the dimensions and angles of the unit cell.

-

Space Group Determination: The symmetry and systematic absences in the reflection data allow for the determination of the space group.

-

Structure Solution: The intensities of the reflections are used to generate an initial electron density map, from which the positions of the atoms (heavy atoms like phosphorus first) can be deduced.

-

Refinement: The initial atomic model is refined against the experimental data, adjusting atomic positions and thermal displacement parameters until the calculated diffraction pattern best matches the observed one.

-

Summary of Structural Data

While a publicly available, fully refined crystal structure for nitronium hexafluorophosphate is not readily found in foundational databases, the structural parameters can be confidently predicted based on the known geometries of its constituent ions. The definitive determination of the crystal system and unit cell parameters would require the SC-XRD experiment described above.

| Parameter | Ion | Expected Value | Method of Confirmation |

| Geometry | [NO₂]⁺ | Linear | Raman, IR Spectroscopy |

| [PF₆]⁻ | Octahedral | Raman, IR Spectroscopy | |

| Bond Angle (O-N-O) | [NO₂]⁺ | 180° | SC-XRD, Spectroscopy |

| Bond Angle (F-P-F) | [PF₆]⁻ | 90° and 180° | SC-XRD, Spectroscopy |

| Crystal System | N/A | To be determined | SC-XRD |

| Space Group | N/A | To be determined | SC-XRD |

| Unit Cell Dimensions | N/A | To be determined | SC-XRD |

| Table 2: Summary of known and determinable structural parameters for [NO₂]⁺[PF₆]⁻. |

Conclusion

The structural characterization of nitronium hexafluorophosphate is a clear example of the necessary synergy between different analytical techniques. Synthesis must be conducted with meticulous attention to anhydrous conditions, and handling requires stringent safety protocols due to the compound's hazardous nature. Vibrational spectroscopy serves as the first line of analysis, providing definitive confirmation of the linear nitronium cation and octahedral hexafluorophosphate anion. Finally, single-crystal X-ray diffraction provides the ultimate detail, revealing the precise three-dimensional packing of these ions within the crystal lattice. This comprehensive understanding is paramount for predicting the material's properties and for its safe and effective application in advanced chemical synthesis.

References

-

Vertex AI Search. (2024). Nitronium hexafluorophosphate - SAFETY DATA SHEET. 4

-

Fisher Scientific. (2025). SAFETY DATA SHEET - Nitronium hexafluorophosphate. 6

-

Spectrum Chemical. (2020). SAFETY DATA SHEET - Nitronium hexafluorophosphate. 7

-

Ayers, G. W. (1963). Process for preparing nitronium hexafluorophosphate and nitryl fluoride. U.S. Patent 3,092,459. 2

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Nitronium hexafluorophosphate.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - Nitronium hexafluorophosphate. 5

-

Strem Chemicals. (n.d.). Nitronium hexafluorophosphate, min. 97%. 12

-

Thermo Scientific Chemicals. (n.d.). Nitrosonium hexafluorophosphate, 96%. 13

-

Kuhn, S. J. (1968). Method for the preparation of nitronium salts. U.S. Patent 3,403,987. 3

-

INDOFINE Chemical Company. (n.d.). NITRONIUM HEXAFLUOROPHOSPHATE. 14

-

Sigma-Aldrich. (n.d.). Nitrosonium hexafluorophosphate.

-

Santa Cruz Biotechnology. (n.d.). Nitronium hexafluorophosphate. 15

-

ChemicalBook. (n.d.). NITRONIUM HEXAFLUOROPHOSPHATE. 16

-

Guidechem. (n.d.). nitronium hexafluorophosphate 19200-21-6. 1

-

Wikipedia. (n.d.). Nitronium ion.

-

Google Patents. (n.d.). Nitration of aromatic compounds - CA2356564A1. 17

-

Savoie, R., et al. (1983). Synthesis and vibrational spectra of 1:1 stoichiometric complexes of nitronium and nitrosonium tetrafluoroborate with 18-crown-6. Canadian Journal of Chemistry, 61(6), 1248-1252.

-

YouTube. (2020). Ro-vibrational Spectrum - III.

-

In situ single-crystal x-ray diffraction studies of an anomalous nitric oxide adsorption in a partially activated metal–organic framework. (n.d.). ResearchGate.

-

Thermo Fisher Scientific. (n.d.). Nitronium hexafluorophosphate.

-

Currenta. (n.d.). X-ray Diffraction (XRD) and X-ray Structure Analysis.

-

Fritz Haber Institute. (2009). X-ray Powder Diffraction in Catalysis.

-

Davis, A. R., & Plane, R. A. (1998). Raman spectroscopic study of nitronium ion formation in mixtures of nitric acid, sulfuric acid and water. Journal of the Chemical Society, Faraday Transactions, 94(17), 2543-2547.

-

National Bureau of Standards. (n.d.). Standard x-ray diffraction powder patterns.

-

ResearchGate. (n.d.). XRD patterns for iron nitride films grown at six different N₂ / Ar.

-

de Matos, J., et al. (2023). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. ACS Omega, 8(48), 45898-45908.

-

ResearchGate. (n.d.). Vibrational Spectral Studies of Hexaquozinc Nitrate and Hexaquozinc Nitrate-d2.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US3092459A - Process for preparing nitronium hexafluorophosphate and nitryl fluoride - Google Patents [patents.google.com]

- 3. US3403987A - Method for the preparation of nitronium salts - Google Patents [patents.google.com]

- 4. fishersci.se [fishersci.se]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Nitronium ion - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]

- 11. fhi.mpg.de [fhi.mpg.de]

- 12. strem.com [strem.com]

- 13. Nitrosonium hexafluorophosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. NITRONIUM HEXAFLUOROPHOSPHATE | 19200-21-6 | INDOFINE Chemical Company [indofinechemical.com]

- 15. scbt.com [scbt.com]

- 16. NITRONIUM HEXAFLUOROPHOSPHATE CAS#: 19200-21-6 [m.chemicalbook.com]

- 17. CA2356564A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

spectroscopic properties of nitronium hexafluorophosphate

An In-Depth Technical Guide to the Spectroscopic Properties of Nitronium Hexafluorophosphate

Prepared by: Gemini, Senior Application Scientist

Introduction

Nitronium hexafluorophosphate, [NO₂]⁺[PF₆]⁻, is a powerful nitrating agent and a versatile reagent in synthetic chemistry. As a stable, solid-source of the highly electrophilic nitronium ion, it offers significant advantages over traditional nitrating mixtures like nitric and sulfuric acids, particularly in non-aqueous and acid-sensitive systems.[1][2] This guide provides an in-depth analysis of the key , offering researchers and drug development professionals a comprehensive reference for its characterization. We will explore the vibrational (Infrared and Raman) and nuclear magnetic resonance (¹⁵N, ³¹P) signatures that define this unique ionic compound, grounding the discussion in fundamental principles and providing practical experimental insights.

Molecular Structure and Bonding

Understanding the spectroscopy of nitronium hexafluorophosphate begins with its fundamental structure. It is an ionic salt composed of a nitronium cation ([NO₂]⁺) and a hexafluorophosphate anion ([PF₆]⁻).[3]

-

The Nitronium Cation ([NO₂]⁺): The nitronium ion is isoelectronic with carbon dioxide (CO₂), and like CO₂, it adopts a linear O=N=O structure with D∞h symmetry. This linearity is a critical determinant of its vibrational spectroscopic signature.[3]

-

The Hexafluorophosphate Anion ([PF₆]⁻): The hexafluorophosphate anion features a central phosphorus atom octahedrally coordinated to six fluorine atoms, giving it Oₕ symmetry. This high degree of symmetry also dictates its characteristic spectral features, which are invaluable for its identification.[4]

The electrostatic attraction between these two ions forms a stable, crystalline solid at room temperature.[5] However, the compound is highly hygroscopic and must be handled under inert, anhydrous conditions to prevent rapid hydrolysis.[6]

Caption: Ionic structure of Nitronium Hexafluorophosphate.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is a definitive tool for identifying [NO₂]⁺[PF₆]⁻, as both the cation and anion possess highly characteristic and complementary Infrared (IR) and Raman signals.

Theoretical Background: The Rule of Mutual Exclusion

The high symmetry of both ions leads to a critical diagnostic feature known as the "rule of mutual exclusion." For a molecule with a center of symmetry (like both [NO₂]⁺ and [PF₆]⁻), vibrational modes that are Raman active are IR inactive, and vice versa.[7] This principle makes the combined use of both techniques exceptionally powerful for unambiguous identification.

-

[NO₂]⁺ (D∞h symmetry): The linear nitronium ion has four vibrational modes. Its symmetric stretch (ν₁) is Raman active but IR inactive. The asymmetric stretch (ν₃) and the degenerate bending modes (ν₂) are IR active but Raman inactive. The presence of a strong, sharp band in the Raman spectrum around 1400 cm⁻¹, with a corresponding absence in the IR spectrum, is the classic fingerprint of the nitronium ion.[3]

-

[PF₆]⁻ (Oₕ symmetry): The octahedral anion has six vibrational modes. Of these, three are Raman active (ν₁, ν₂, ν₅), two are IR active (ν₃, ν₄), and one is inactive in both (ν₆).[4]

Experimental Protocol: Acquiring Vibrational Spectra

Causality: Due to the extreme moisture sensitivity of nitronium hexafluorophosphate, all sample preparation must be conducted in a controlled, anhydrous environment (e.g., a nitrogen-filled glovebox) to prevent sample decomposition, which would manifest as the appearance of hydrolysis-related peaks.

-

FTIR Spectroscopy:

-

Grind 1-2 mg of [NO₂]⁺[PF₆]⁻ with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the homogenous powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Immediately place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

-

Raman Spectroscopy:

-

Load a small amount of the crystalline solid into a glass capillary tube.

-

Seal the tube securely to prevent atmospheric moisture ingress.

-

Mount the capillary in the spectrometer's sample compartment and acquire the spectrum using an appropriate laser source (e.g., 785 nm).

-

Caption: Workflow for vibrational analysis of [NO₂]⁺[PF₆]⁻.

Spectral Interpretation

The combination of IR and Raman spectra provides a complete vibrational profile of the compound.

Table 1: Characteristic Vibrational Modes for Nitronium Hexafluorophosphate

| Ion | Mode | Description | Approx. Wavenumber (cm⁻¹) | Activity |

|---|---|---|---|---|

| [NO₂]⁺ | ν₁ | Symmetric Stretch | ~1400 | Raman |

| ν₃ | Asymmetric Stretch | ~2360 | IR | |

| ν₂ | Bending (Degenerate) | ~570 | IR | |

| [PF₆]⁻ | ν₁ (A₁g) | Symmetric P-F Stretch | ~745 | Raman |

| ν₂ (E_g) | Asymmetric P-F Stretch | ~575 | Raman | |

| ν₅ (F₂g) | F-P-F Bending | ~470 | Raman | |

| ν₃ (F₁u) | Asymmetric P-F Stretch | ~840 | IR | |

| ν₄ (F₁u) | F-P-F Bending | ~560 | IR |

(Note: Wavenumbers are approximate and can vary slightly based on crystal packing and measurement conditions. Data compiled from references[3][8].)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the phosphorus and nitrogen nuclei.

Theoretical Background

-

³¹P NMR: The phosphorus-31 nucleus has a spin of I=1/2 and 100% natural abundance, making it an excellent NMR probe.[9] In the symmetric [PF₆]⁻ anion, the ³¹P nucleus couples to six equivalent ¹⁹F nuclei (I=1/2), resulting in a distinctive and easily recognizable splitting pattern.

-

¹⁵N NMR: The most abundant nitrogen isotope, ¹⁴N, has a spin of I=1 and a quadrupole moment, which typically results in very broad, often unobservable signals in high-resolution NMR.[10] Therefore, the spin I=1/2 isotope, ¹⁵N, is used. However, its low natural abundance (0.37%) and low gyromagnetic ratio make it an insensitive nucleus, often requiring long acquisition times, high concentrations, or isotopic enrichment.[11] The chemical shift of the nitrogen in the [NO₂]⁺ cation is highly diagnostic of its low electron density.

Experimental Protocol: NMR Sample Preparation and Acquisition

Causality: The choice of solvent is critical. It must be aprotic and rigorously dried to prevent immediate sample decomposition. Nitronium hexafluorophosphate is soluble in polar, aprotic solvents.[5]

-

Sample Preparation: Inside a glovebox, dissolve ~20-30 mg of [NO₂]⁺[PF₆]⁻ in ~0.6 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃ or nitromethane-d₃).

-

Transfer: Transfer the solution to a clean, dry NMR tube and cap it securely. A J. Young valve NMR tube is recommended to ensure an airtight seal.

-

Acquisition:

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A standard single-pulse experiment is usually sufficient and can be completed in minutes.

-

¹⁵N NMR: Acquire a proton-decoupled ¹⁵N spectrum. Due to low sensitivity, a larger number of scans and a longer relaxation delay will be necessary.

-

Spectral Interpretation

Table 2: Expected NMR Spectroscopic Data for Nitronium Hexafluorophosphate

| Nucleus | Expected Chemical Shift (δ, ppm) | Reference | Expected Multiplicity | J-Coupling (Hz) |

|---|---|---|---|---|

| ³¹P | ~ -144 | 85% H₃PO₄ | Septet | J(P,F) ≈ 710 |

| ¹⁵N | ~ +360 to +380 | Liquid NH₃ | Singlet | N/A |

| ¹⁹F | Varies | CFCl₃ | Doublet | J(F,P) ≈ 710 |

(Note: Data compiled from references[9][12][13].)

-

³¹P Spectrum: The hallmark of the [PF₆]⁻ anion is a sharp, symmetrical septet (a 1:6:15:20:15:6:1 intensity pattern) centered at approximately -144 ppm.[12] The observation of this pattern confirms the integrity of the anion. Hydrolysis would lead to the appearance of new signals, such as a triplet for difluorophosphate [OP(F)₂(OH)].[12]

-

¹⁵N Spectrum: The [NO₂]⁺ cation should appear as a single sharp line. Its chemical shift is expected to be significantly downfield, in the region characteristic of nitro compounds (+355 to +395 ppm relative to liquid NH₃), reflecting the highly deshielded, electron-deficient nature of the nitrogen atom.[13][14]

Summary and Conclusion

Nitronium hexafluorophosphate is a compound defined by its distinct ionic components, and its spectroscopic characterization relies on identifying the unique fingerprints of both the [NO₂]⁺ cation and the [PF₆]⁻ anion.

-

Key Identifiers:

-

Raman: A strong, sharp peak at ~1400 cm⁻¹ ([NO₂]⁺) and characteristic [PF₆]⁻ modes (~745, 575, 470 cm⁻¹).

-

IR: A strong absorption at ~840 cm⁻¹ ([PF₆]⁻) and the absence of the 1400 cm⁻¹ nitronium band.

-

³¹P NMR: A clean septet at ~ -144 ppm.

-

This guide provides the foundational spectroscopic knowledge required for the confident identification and quality assessment of nitronium hexafluorophosphate. By understanding the structural basis for these spectral features and adhering to rigorous anhydrous handling techniques, researchers can effectively utilize this potent reagent in their synthetic endeavors.

References

-

Laing, M. (2022). Vibrational Spectroscopy of Hexahalo Complexes. Inorganic Chemistry, ACS Publications. Available at: [Link]

-

SpectraBase. HEXAFLUOROPHOSPHATE-ANION - Optional[31P NMR] - Chemical Shifts. Available at: [Link]

-

Chagwedera, P., et al. (2019). Solid state vibrational spectroscopy of anhydrous lithium hexafluorophosphate (LiPF6). ResearchGate. Available at: [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

-

Toma, F. M., et al. (2015). Vibrational Spectra and Ion-Pair Properties of Lithium Hexafluorophosphate in Ethylene Carbonate Based Mixed-Solvent Systems for Lithium Batteries. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Fernández-Galán, R., et al. (1994). 19F and 31P NMR evidence for silver hexafluorophosphate hydrolysis in solution. Inorganic Chemistry, ACS Publications. Available at: [Link]

-

Fernández-Galán, R., et al. (1994). 19F and 31P NMR evidence for silver hexafluorophosphate hydrolysis. Datapdf.com. Available at: [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Available at: [Link]

-

University of Ottawa. (n.d.). Nitrogen NMR. Available at: [Link]

-

ResearchGate. (n.d.). 15 N NMR spectra for solid Na 15 NO 3 (a) and Na 15 NO 3 solution (b). Available at: [Link]

-

Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Available at: [Link]

-

PubMed. (2005). Vibrational spectroscopy and dynamics of small anions in ionic liquid solutions. Available at: [Link]

-

Wikipedia. (n.d.). Nitronium ion. Available at: [Link]

-

ACS Publications. (2005). Anharmonic Vibrational Spectroscopy of the F-(H2O)n Complexes, n = 1, 2. The Journal of Physical Chemistry A. Available at: [Link]

-

PubChem. (n.d.). Phosphate(1-), hexafluoro-, nitrosyl (1:1). Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 013151.14 [thermofisher.com]

- 3. Nitronium ion - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NITRONIUM HEXAFLUOROPHOSPHATE CAS#: 19200-21-6 [m.chemicalbook.com]

- 6. strem.com [strem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. Nitrogen NMR [chem.ch.huji.ac.il]

- 11. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

An In-Depth Technical Guide to the Thermal Stability Analysis of Nitronium Hexafluorophosphate

This guide provides a comprehensive technical overview of the thermal stability of nitronium hexafluorophosphate (NO₂PF₆). It is intended for researchers, scientists, and drug development professionals who handle or consider this energetic ionic salt in their work. This document delves into the anticipated decomposition behavior, provides detailed experimental protocols for its analysis, and discusses the underlying chemical principles governing its stability.

Executive Summary

Nitronium hexafluorophosphate is a powerful nitrating agent and an energetic material of significant interest. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application. This guide synthesizes available data on related compounds and fundamental chemical principles to provide a robust framework for its thermal analysis. While specific experimental data for NO₂PF₆ is not widely published, this document outlines best practices for conducting such an analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The inherent moisture sensitivity and energetic nature of this compound necessitate meticulous experimental design and adherence to stringent safety protocols.

Physicochemical Properties and Handling Considerations

Nitronium hexafluorophosphate is a white crystalline solid that is highly sensitive to moisture.[1][2] Upon contact with water, it readily hydrolyzes, producing hazardous decomposition products including hydrogen fluoride (HF) and nitrogen oxides (NOx).[3] Therefore, all handling and sample preparation must be conducted in an inert atmosphere, such as a glovebox with low moisture and oxygen content.

Table 1: Physicochemical Properties of Nitronium Hexafluorophosphate

| Property | Value | Reference |

| Chemical Formula | NO₂PF₆ | [2] |

| Molecular Weight | 190.97 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Key Hazards | Corrosive, Moisture Sensitive, Energetic | [1][3] |

| Decomposition Products | Nitrogen oxides (NOx), Phosphorus oxides, Hydrogen fluoride (HF) | [3] |

Anticipated Thermal Decomposition Profile

Direct experimental data on the thermal decomposition of nitronium hexafluorophosphate is scarce in publicly available literature. However, by examining related hexafluorophosphate salts, a reasonable estimation of its thermal stability can be made. Quaternary ammonium hexafluorophosphates are known for their high thermal stability, with some being stable up to 380°C.[1] The hexafluorophosphate anion (PF₆⁻) is generally considered to be a robust, non-coordinating anion that contributes to the overall stability of the salt.

The thermal decomposition of nitronium hexafluorophosphate is expected to be a highly exothermic event, initiated by the decomposition of the nitronium cation (NO₂⁺). The overall decomposition reaction is hypothesized to be:

NO₂PF₆(s) → NO₂F(g) + PF₅(g)

This initial decomposition may be followed by further reactions of the highly reactive products, especially at elevated temperatures. The expected decomposition products upon complete thermal degradation in an inert atmosphere would likely include nitrogen oxides and phosphorus fluorides.

Experimental Protocols for Thermal Stability Analysis

A comprehensive thermal stability analysis of nitronium hexafluorophosphate requires the use of specialized analytical techniques under controlled conditions. The primary methods recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

General Safety Precautions

Due to the energetic and corrosive nature of nitronium hexafluorophosphate and its decomposition products, the following safety precautions are mandatory:

-

Small Sample Size: Use the smallest possible sample size that will provide a detectable signal (typically 1-5 mg).

-

Inert Atmosphere: All experiments must be conducted under a continuous purge of inert gas (e.g., nitrogen or argon) to prevent hydrolysis and unwanted side reactions.

-

Proper Venting: The exhaust from the thermal analyzer must be safely vented into a fume hood or a suitable scrubbing system to handle the corrosive and toxic gaseous products.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a face shield, and acid-resistant gloves, must be worn at all times.

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the onset of decomposition and the mass loss associated with it.

Step-by-Step TGA Protocol:

-

Sample Preparation (in a glovebox):

-

Carefully weigh 1-3 mg of nitronium hexafluorophosphate into a clean, dry TGA pan (platinum or alumina is recommended).

-

Ensure the sample is in a fine powder form to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample pan in the TGA autosampler or manually load it into the furnace.

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen at 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Experimental Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (a rate of 10°C/min is a good starting point) to a final temperature well above the expected decomposition (e.g., 500°C).

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset) from the initial significant mass loss.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition.

-

Caption: TGA Experimental Workflow for NO₂PF₆.

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the heat flow into or out of a sample as a function of temperature. This provides information on exothermic or endothermic events, such as decomposition.

Step-by-Step DSC Protocol:

-

Sample Preparation (in a glovebox):

-

Weigh 1-2 mg of nitronium hexafluorophosphate into a high-pressure DSC pan (e.g., gold-plated stainless steel) capable of withstanding the pressure generated during decomposition.

-

Hermetically seal the pan to contain the sample and its decomposition products.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas.

-

-

Experimental Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the decomposition point.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and integrate any exothermic peaks to determine the enthalpy of decomposition (ΔH_d).

-

Determine the onset temperature of the exothermic event.

-

Caption: DSC Experimental Workflow for NO₂PF₆.

Data Interpretation and Expected Results

Table 2: Anticipated Thermal Analysis Data for Nitronium Hexafluorophosphate

| Parameter | Expected Value/Observation | Analytical Technique |

| Onset of Decomposition (T_onset) | > 300°C | TGA & DSC |

| Decomposition Profile | Single, sharp mass loss | TGA |

| Enthalpy of Decomposition (ΔH_d) | Highly exothermic | DSC |

| Gaseous Products | NO₂, PF₅, and other nitrogen oxides and phosphorus fluorides | Evolved Gas Analysis (TGA-MS/FTIR) |

The TGA thermogram is expected to show a stable baseline until the onset of decomposition, followed by a rapid and complete mass loss. The DSC thermogram will likely exhibit a large, sharp exothermic peak corresponding to the energetic decomposition of the material. For a more in-depth analysis, coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) would allow for the identification of the evolved gaseous decomposition products in real-time.

Conclusion

A thorough thermal stability analysis of nitronium hexafluorophosphate is critical for its safe and effective use. While direct experimental data is limited, a combination of sound chemical principles and established analytical techniques provides a strong framework for this investigation. The protocols outlined in this guide, when executed with strict adherence to safety precautions, will enable researchers to obtain reliable data on the thermal decomposition of this energetic ionic salt. The anticipated high thermal stability, coupled with its energetic nature, underscores the importance of a comprehensive understanding of its behavior under thermal stress.

References

- Vertex AI Search.

- ResearchGate. (PDF)

- Thermo Fisher Scientific.

- Curate ND. Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids.

- Save My Exams. Thermal Decomposition of Group 2 Nitrates & Carbonates (Cambridge (CIE) AS Chemistry): Revision Note.

- Strem.

Sources

A Comprehensive Technical Guide to the Solubility of Nitronium Hexafluorophosphate in Organic Solvents

Abstract

Nitronium hexafluorophosphate (NO₂PF₆) is a powerful nitrating agent utilized in a multitude of organic syntheses, including the nitration of alkanes and aromatic compounds. Its efficacy and reaction kinetics are profoundly influenced by its solubility in the chosen reaction medium. This technical guide provides an in-depth analysis of the solubility of nitronium hexafluorophosphate in various organic solvents. It consolidates available quantitative and qualitative data, explores the underlying chemical principles governing solubility, and offers detailed protocols for its experimental determination. This document is intended to serve as a critical resource for researchers, chemists, and professionals in drug development and chemical manufacturing, enabling informed solvent selection and optimization of reaction conditions.

Introduction: The Critical Role of Solvent Selection

The nitronium ion (NO₂⁺) is a potent electrophile, and nitronium salts like hexafluorophosphate are preferred reagents for its delivery in non-aqueous media. The choice of solvent is paramount, as it not only dictates the concentration of the reagent but also influences its reactivity, the stability of intermediates, and the overall reaction pathway. A solvent must effectively solvate the ionic lattice of NO₂PF₆ without undergoing undesirable side reactions, such as oxidation or nitration of the solvent itself. Understanding the solubility profile of this salt is, therefore, the foundational step in designing efficient and safe nitration protocols.

Theoretical Framework of Solubility

The dissolution of an ionic compound like nitronium hexafluorophosphate in an organic solvent is a complex interplay of thermodynamic factors. The overarching principle is that the Gibbs free energy of solution (ΔG_solv) must be negative. This is governed by the enthalpy (ΔH_solv) and entropy (ΔS_solv) of solvation.

ΔG_solv = ΔH_solv - TΔS_solv

The enthalpy of solvation can be conceptualized as the sum of the lattice energy of the salt (the energy required to break apart the ionic crystal) and the solvation energy of the constituent ions (the energy released when the ions are surrounded by solvent molecules).

For nitronium hexafluorophosphate, the key interactions are:

-

Ion-Dipole Interactions: Polar organic solvents with significant dipole moments can effectively solvate the nitronium (NO₂⁺) and hexafluorophosphate (PF₆⁻) ions.

-

Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the oppositely charged ions, thus favoring dissolution.

-

"Like Dissolves Like": While a simplistic rule, it holds that polar solutes tend to dissolve in polar solvents. The ionic nature of NO₂PF₆ suggests a preference for polar organic solvents.

The following diagram illustrates the conceptual workflow for assessing the solubility of nitronium hexafluorophosphate.

Caption: Workflow for assessing solvent suitability.

Solubility Data in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Dielectric Constant (at 20-25°C) | Reported Solubility | Reference(s) |

| Nitromethane | CH₃NO₂ | Polar Aprotic | 35.9 | Soluble, >25 mol% | [1] |

| Nitroethane | C₂H₅NO₂ | Polar Aprotic | 28.1 | Soluble | [1][2][3] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 9.1 | Soluble, ~4 mol% | [1][2][3] |

| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | Soluble | [4][5] |

| Sulfolane | C₄H₈O₂S | Polar Aprotic | 43.3 | Soluble | [6] |

| Ethers (e.g., Diethyl Ether) | (C₂H₅)₂O | Relatively Nonpolar | 4.3 | Generally low to insoluble | General chemical principles |

Note: "Soluble" is a qualitative term from the cited sources and precise quantitative values are often not provided. The molar percentages are derived from specific experimental contexts.[1][2][3][4][5][6]

Factors Influencing Solubility

Several factors can significantly impact the solubility of nitronium hexafluorophosphate:

-

Temperature: For most solid solutes, solubility increases with temperature. However, given the reactive nature of NO₂PF₆, elevated temperatures can also promote decomposition or reaction with the solvent.

-

Solvent Purity: The presence of impurities, particularly water, can drastically affect solubility and lead to decomposition of the nitronium salt. Anhydrous solvents are crucial.

-

Common Ion Effect: The presence of other salts containing either nitronium or hexafluorophosphate ions would be expected to decrease the solubility of NO₂PF₆, though this is less common in organic synthesis applications.[7]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of nitronium hexafluorophosphate in an organic solvent. Extreme caution must be exercised due to the hazardous nature of this compound.

6.1 Materials and Equipment

-

Nitronium hexafluorophosphate (handle in an inert atmosphere)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or stirrer

-

Inert atmosphere glove box or Schlenk line

-

Analytical balance (± 0.1 mg)

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane like PTFE)

-

Pre-weighed vials

6.2 Experimental Workflow Diagram

Caption: Step-by-step gravimetric solubility workflow.

6.3 Step-by-Step Procedure

-

Preparation: In an inert atmosphere, add an excess of nitronium hexafluorophosphate to a known volume of the anhydrous organic solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or on a stir plate and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the excess solid to settle, leaving a clear saturated supernatant.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette and filter it through a syringe filter directly into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Removal: Carefully evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a mild temperature to avoid decomposition of the salt.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried nitronium hexafluorophosphate residue.

-

Calculation: The solubility can be calculated in units such as g/L or mol/L.

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot (L)

Safety and Handling Considerations

Nitronium hexafluorophosphate is a corrosive, hygroscopic, and highly reactive substance.[2][8]

-

Handling: Always handle in a well-ventilated fume hood or, preferably, in an inert atmosphere glove box.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[8] It is sensitive to moisture.[2]

-

Reactivity: It can react violently with water and many organic compounds. It is a powerful oxidizing agent.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of nitronium hexafluorophosphate is a critical parameter for its effective use in organic synthesis. It exhibits good solubility in polar aprotic solvents such as nitromethane, nitroethane, acetonitrile, and dichloromethane.[1][2][3] The choice of solvent should be guided by both the required concentration of the reagent and the need to avoid unwanted side reactions. The experimental protocols provided in this guide offer a framework for researchers to determine precise solubility data for their specific applications, ensuring both the efficiency and safety of their chemical processes.

References

-

Olah, G. A., & Lin, H. C. (1971). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. Proceedings of the National Academy of Sciences, 69(4), 862-864. Retrieved from [Link]

-

Olah, G. A., & Lin, H. C. (1971). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. Proceedings of the National Academy of Sciences, 69(4), 862-864. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exposure Data - Some Chemicals Used as Solvents and in Polymer Manufacture. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

-

Olah, G. A. (2001). Nitronium Salts in Organic Chemistry. Russian Chemical Bulletin, 50(10), 1843-1865. Retrieved from [Link]

-

Wikipedia. (n.d.). Requested articles/Natural sciences/Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Nitromethane with Gases - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

ResearchGate. (n.d.). IUPAC-NIST solubility data series. 83. Acetonitrile: Ternary and quaternary systems. Retrieved from [Link]

-

ResearchGate. (n.d.). IUPAC-NIST Solubility Data Series. 72. Nitromethane with Water or Organic Solvents: Ternary and Quaternary Systems. Retrieved from [Link]

-

Lawrence Berkeley National Laboratory. (n.d.). eScholarship. Retrieved from [Link]

-

Univar Solutions. (n.d.). Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. Retrieved from [Link]

- Google Patents. (n.d.). US3403987A - Method for the preparation of nitronium salts.

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: sulfolane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfolane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitromethane. PubChem Compound Database. Retrieved from [Link]

-

Fountain, M. F., Tsinas, Z. S., & Clark, S. B. (2021). Solubilities in Aqueous Nitrate Solutions that Appear to Reverse the Law of Mass Action. Physical Chemistry Chemical Physics, 23(39), 22469-22477. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dichloromethane. PubChem Compound Database. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Nitromethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitromethane. Retrieved from [Link]

-

MDPI. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Metals, 8(10), 823. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile with Hexane - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

ResearchGate. (2019). Reactive nitrogen species: Nitrosonium ions in organic synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetonitrile (CAS 75-05-8). Retrieved from [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. NITRONIUM HEXAFLUOROPHOSPHATE CAS#: 19200-21-6 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. NITROSONIUM HEXAFLUOROPHOSPHATE CAS#: 16921-91-8 [m.chemicalbook.com]

- 5. Nitrosonium hexafluorophosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Sixty Solvents [chem.rochester.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. fishersci.se [fishersci.se]

- 9. researchgate.net [researchgate.net]

The Advent of a Powerful Nitrating Agent: A Technical History of Nitronium Hexafluorophosphate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a Pure Electrophile

In the landscape of synthetic chemistry, the nitration of organic molecules stands as a cornerstone reaction, pivotal in the production of everything from pharmaceuticals to high-energy materials. For decades, the classical method for nitration involved a mixture of concentrated nitric and sulfuric acids. While effective, this "mixed acid" system is corrosive, hazardous, and often lacks the selectivity required for complex molecular architectures. The true electrophile in these reactions, the nitronium ion (NO₂⁺), is generated in equilibrium, surrounded by water and bisulfate ions that can lead to undesired side reactions and product distributions.

The mid-20th century saw a paradigm shift in this area, driven by the pioneering work in superacid chemistry. Researchers sought to isolate and stabilize the nitronium ion as a salt with a non-nucleophilic counterion, thereby creating a "pure," highly reactive nitrating agent. This endeavor culminated in the synthesis of several stable nitronium salts, among which nitronium hexafluorophosphate (NO₂⁺PF₆⁻) emerged as a particularly valuable and versatile reagent. This technical guide delves into the historical discovery of nitronium hexafluorophosphate, detailing the early synthetic methods, the scientific rationale behind its creation, and its foundational characterization.

The Scientific Context: The Superacid Revolution

The development of nitronium hexafluorophosphate is inextricably linked to the groundbreaking research of George A. Olah on superacids and carbocations, for which he was awarded the Nobel Prize in Chemistry in 1994. Superacids, which are acids stronger than 100% sulfuric acid, provide an environment with extremely low nucleophilicity. This unique property allows for the generation and stabilization of highly reactive cationic species, such as carbocations and the nitronium ion, which would otherwise have a fleeting existence in conventional media. The hexafluorophosphate anion (PF₆⁻) is an excellent choice for a non-nucleophilic counterion due to its stability and diffuse negative charge.

The First Synthesis: A Landmark Patent

While the concept of the nitronium ion as the active species in nitration was established earlier, the first documented synthesis of nitronium hexafluorophosphate appears in a 1958 patent. This work laid the groundwork for the preparation of a stable, solid form of this powerful nitrating agent. The synthesis involved the direct reaction of fuming nitric acid with phosphorus pentafluoride.

Experimental Protocol: Synthesis of Nitronium Hexafluorophosphate

Reactants:

-

Fuming Nitric Acid (90% HNO₃)

-

Phosphorus Pentafluoride (PF₅)

Procedure:

-

178 grams of fuming nitric acid (90% HNO₃) is placed in a polyethylene vessel.

-

Phosphorus pentafluoride (116 g) is slowly added to the acid through a stainless steel tube, keeping the tip of the tube above the liquid level.

-

The reaction is vigorous and exothermic, and the rate of addition of PF₅ is controlled to maintain a manageable reaction temperature.

-

A thick slurry forms as the reaction proceeds.

-

Upon completion of the PF₅ addition, the slurry is filtered under a nitrogen atmosphere.

-

The resulting solid is immediately transferred to a receptacle made of a material inert to hydrogen fluoride.

-

The product is dried under vacuum over a dehydrating agent to yield the white, solid nitronium hexafluorophosphate.

Yield and Characterization:

The patent reports a yield of 56 g of nitronium hexafluorophosphate, which represents a 35.5% yield based on the amount of PF₅ added. The product was characterized by elemental analysis:

| Element | Found (%) | Calculated for NO₂PF₆ (%) |

| Phosphorus | 15.67 | 16.22 |

| Fluorine | 58.18 | 59.7 |

Table 1: Elemental analysis data for the initially synthesized nitronium hexafluorophosphate.

The nitrating capability of the synthesized product was confirmed by its rapid reaction with benzene at room temperature to produce nitrobenzene.

A Refined Approach: The Kuhn Synthesis

A subsequent patent filed in 1961 by Stephen J. Kuhn, a collaborator of Olah's, described a more general and potentially safer method for the preparation of nitronium salts, including the hexafluorophosphate. This method avoids the direct use of the highly reactive and difficult-to-handle phosphorus pentafluoride gas in a concentrated acid medium.

Experimental Protocol: Alternative Synthesis of Nitronium Hexafluorophosphate

Reactants:

-

Phosphorus Pentafluoride (PF₅)

-

Nitric Acid (90-100% HNO₃)

-

Anhydrous Hydrogen Fluoride (HF)

-

Nitromethane (CH₃NO₂)

Procedure:

-

A solution is prepared containing 1 mole of nitric acid (90-100% HNO₃), 1 mole of substantially anhydrous hydrogen fluoride, and approximately 100 grams of nitromethane in a suitable reactor.

-

Phosphorus pentafluoride is then added to this solution.

-

The reaction gives a high-purity, white precipitate of nitronium hexafluorophosphate ((NO₂)PF₆).

The use of a solvent like nitromethane helps to moderate the reaction and facilitate the precipitation of the product.

Structural Confirmation: The Power of Spectroscopy

The definitive identification of the nitronium ion in nitrating mixtures, and by extension in its isolated salts, was achieved through Raman spectroscopy. The nitronium ion, being isoelectronic with carbon dioxide, has a linear O=N=O structure. Its symmetric stretching vibration is Raman-active but infrared-inactive. This characteristic spectroscopic signature provided the first concrete evidence for the existence of the nitronium ion in these systems.

The Chemical Logic: Why These Methods Work

The success of these early syntheses hinges on several key chemical principles:

-

Generation of the Nitronium Ion: In the presence of a strong Lewis acid (like PF₅) or a superacidic medium (generated with HF), nitric acid is protonated and subsequently dehydrated to form the nitronium ion.

-

Stabilization by a Non-Nucleophilic Anion: The hexafluorophosphate anion (PF₆⁻), formed from phosphorus pentafluoride, is exceptionally stable and non-nucleophilic. This prevents it from reacting with the highly electrophilic nitronium ion, allowing for the isolation of the salt.

-

Anhydrous Conditions: The presence of water would lead to the immediate reaction of the nitronium ion to reform nitric acid, hence the stringent requirement for anhydrous conditions in these syntheses.

Visualizing the Synthesis

Caption: The 1958 patented synthesis of nitronium hexafluorophosphate.

Conclusion: A Legacy of Innovation

The historical discovery of nitronium hexafluorophosphate marked a significant advancement in the field of organic synthesis. The work of pioneering chemists like George A. Olah and Stephen J. Kuhn, grounded in the principles of superacid chemistry, provided the scientific community with a powerful and versatile tool for nitration. The ability to isolate and handle a stable salt of the nitronium ion opened up new avenues for the selective functionalization of complex molecules, a legacy that continues to influence modern research in drug discovery and materials science. This in-depth look at its origins not only provides a practical guide to its synthesis but also highlights the importance of fundamental chemical principles in driving innovation.

References

-

Wikipedia. (n.d.). Nitronium ion. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing nitronium hexafluorophosphate and nitryl fluoride. (U.S. Patent No. 3,092,459A).

-

Unacademy. (n.d.). Formation Of Nitrosonium Ion. Retrieved from [Link]

- Kuhn, S. J. (1967). Nitronium and nitrosonium salts. III. Preparation of nitronium and nitrosonium salts by the interaction of nitryl and nitrosyl chloride with anhydrous HF and Lewis acid fluorides. Canadian Journal of Chemistry, 45(24), 3207-3209.

-

NobelPrize.org. (n.d.). George A. Olah – Nobel Lecture. Retrieved from [Link]

- Google P

early studies on nitronium hexafluorophosphate reactivity

An In-Depth Technical Guide to the Early Studies on Nitronium Hexafluorophosphate Reactivity

Introduction: Isolating the Archetypal Electrophile

For over a century, the nitration of organic compounds, particularly aromatics, has been a cornerstone of chemical synthesis. The classical use of mixed nitric and sulfuric acids was correctly intuited to generate a more potent nitrating agent, a concept later solidified by the work of pioneers like Christopher Ingold, who proposed the nitronium ion (NO₂⁺) as the active electrophile.[1][2] However, the transient nature of this species in mixed acids limited the scope of its reactivity and the depth of mechanistic understanding.